Telacebec ditosylate (also known as Q203 ditosylate) is a first-in-class imidazopyridine amide and a highly selective inhibitor of the mycobacterial cytochrome bc1 complex (QcrB subunit). Developed to overcome the severe physicochemical limitations of its free base counterpart, the ditosylate salt is specifically engineered for enhanced low-pH solubility, crystalline stability, and optimal oral bioavailability. In procurement and material selection, this specific salt form is the mandatory standard for in vivo efficacy models, advanced formulation studies, and mechanistic assays targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. Its unique mechanism of action disrupts the bacterial electron transport chain without cross-resistance to standard ATP synthase inhibitors, making it a critical reference material for next-generation antitubercular drug discovery [1].
Generic substitution in the procurement of Telacebec carries severe risks for experimental reproducibility and in vivo validity. Purchasing the Telacebec free base (CAS 1334719-95-7) instead of the ditosylate salt results in near-zero aqueous solubility under gastric conditions, leading to erratic absorption, failed pharmacokinetic scaling, and uninterpretable oral efficacy data. Furthermore, substituting Telacebec ditosylate with other mainstream respiratory chain inhibitors, such as bedaquiline, fundamentally alters the experimental mechanism; bedaquiline targets the F1F0 ATP synthase, whereas Telacebec specifically isolates the cytochrome bc1 complex. For formulators and pharmacologists, failing to procure the ditosylate salt means forfeiting the 90% oral bioavailability and robust thermal stability required for consistent preclinical batch manufacturing[1].
The primary procurement advantage of Telacebec ditosylate over the free base is its engineered solubility profile. Telacebec free base exhibits extremely poor aqueous solubility, which severely limits its utility in oral dosing models. In contrast, the ditosylate salt demonstrates significantly enhanced solubility at low pH (gastric conditions), translating to a highly predictable oral bioavailability of 90% and a prolonged terminal half-life of 23.4 hours in mammalian models. This optimized pharmacokinetic profile ensures consistent systemic exposure (Cmax ~1490 ng/mL at 10 mg/kg) without the erratic absorption artifacts associated with the free base[1].
| Evidence Dimension | Oral Bioavailability and Systemic Exposure |
| Target Compound Data | Telacebec ditosylate: 90% bioavailability, consistent low-pH dissolution. |
| Comparator Or Baseline | Telacebec free base: Poor aqueous solubility, erratic absorption. |
| Quantified Difference | Ditosylate salt enables reliable 90% systemic bioavailability and accurate PK scaling. |
| Conditions | In vivo oral administration and low-pH in vitro dissolution assays. |
Buyers conducting in vivo pharmacokinetic or efficacy studies must procure the ditosylate salt to ensure reliable dosing and measurable systemic exposure.
Telacebec ditosylate exhibits exceptional target-specific potency that significantly outpaces standard-of-care benchmarks. Against M. tuberculosis H37Rv and various clinical isolates, Telacebec demonstrates an MIC50 of 1.5 to 2.8 nM in culture broth, and an even lower MIC50 of 0.28 nM inside macrophages. In direct comparative studies, the benchmark ATP synthase inhibitor bedaquiline required concentrations of 42 to 133 nM to achieve the same 50% growth inhibition against identical clinical strains. This ~15- to 50-fold superiority in in vitro potency makes Telacebec ditosylate an unparalleled positive control for screening novel compounds against drug-resistant mycobacteria [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) |
| Target Compound Data | Telacebec ditosylate: 1.5 - 2.8 nM |
| Comparator Or Baseline | Bedaquiline: 42 - 133 nM |
| Quantified Difference | ~15- to 50-fold higher in vitro potency for Telacebec. |
| Conditions | M. tuberculosis H37Rv and clinical isolates in culture broth medium. |
Laboratories screening for ultra-potent MDR-TB therapeutics should select Telacebec ditosylate as the benchmark positive control due to its sub-nanomolar intracellular efficacy.
For industrial and formulation buyers, the solid-state properties of the API are as critical as its biological activity. Telacebec ditosylate (specifically crystalline Form A) provides a highly stable stoichiometric ratio (1:2 API to acid) with a distinct differential scanning calorimetry (DSC) profile showing a single endotherm peak at 235°C–237°C. This thermal stability allows the ditosylate salt to withstand rigorous manufacturing processes—including granulation, blending, and compression—into uniform oral dosage forms using standard excipients like microcrystalline cellulose. Amorphous forms or the free base lack this defined crystalline stability, making them unsuitable for reproducible preclinical batch manufacturing [1].
| Evidence Dimension | Thermal Stability and Processability |
| Target Compound Data | Telacebec ditosylate Form A: Stable endotherm at 235-237°C, compatible with high-shear granulation. |
| Comparator Or Baseline | Telacebec free base / Amorphous forms: Lacks robust crystalline stability for tableting. |
| Quantified Difference | Ditosylate enables reproducible solid oral dosage manufacturing without polymorphic shifts. |
| Conditions | DSC analysis and standard pharmaceutical tableting workflows. |
Procurement for formulation development must specify the ditosylate salt to guarantee batch-to-batch consistency and mechanical stability during processing.
Due to its 90% oral bioavailability and predictable low-pH dissolution, Telacebec ditosylate is the mandatory choice for murine and non-human primate models of tuberculosis. Researchers can reliably achieve >99.9% bacterial load reductions at 10 mg/kg without the confounding absorption variables inherent to the free base [1].
With an MIC50 of 1.5–2.8 nM, Telacebec ditosylate serves as the premier reference standard for isolating QcrB-dependent respiratory inhibition. It is specifically utilized in comparative assays where differentiation from ATP synthase inhibitors (like bedaquiline) or cytochrome bd inhibitors is required to map mycobacterial energy metabolism[2].
The distinct thermal stability (endotherm at 235–237°C) and robust processability of Telacebec ditosylate Form A make it the ideal API for developing novel solid oral dosage forms. It is perfectly suited for high-shear granulation and compression studies testing new excipient matrices for MDR-TB therapeutics [3].